Valproic acid glucuronide

Beschreibung

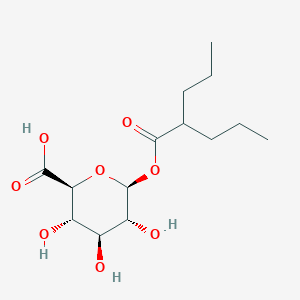

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(2-propylpentanoyloxy)oxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24O8/c1-3-5-7(6-4-2)13(20)22-14-10(17)8(15)9(16)11(21-14)12(18)19/h7-11,14-17H,3-6H2,1-2H3,(H,18,19)/t8-,9-,10+,11-,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXKSYIHWRBBHIC-JVWRJRKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CCC)C(=O)OC1C(C(C(C(O1)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC(CCC)C(=O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901311881 | |

| Record name | Valproic acid glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901311881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Valproic acid glucuronide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000901 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

60113-83-9 | |

| Record name | Valproic acid glucuronide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60113-83-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Valproic acid glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060113839 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Valproic acid glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901311881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VALPROATE GLUCURONIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SB05J7266C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Valproic acid glucuronide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000901 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-Depth Technical Guide to the In Vitro Synthesis of Valproic Acid Glucuronide

This guide provides researchers, scientists, and drug development professionals with a comprehensive, technically-grounded framework for the in vitro synthesis of valproic acid glucuronide (VPAG). Moving beyond a simple recitation of steps, this document elucidates the biochemical rationale behind the methodology, ensuring a robust and reproducible experimental design.

Introduction: The "Why" of Synthesizing a Metabolite

Valproic acid (VPA) is a cornerstone therapeutic agent for epilepsy and bipolar disorder.[1] Its clearance from the body is predominantly handled by metabolic processes, not direct excretion. The principal metabolic route is glucuronidation, a Phase II conjugation reaction that converts the lipophilic VPA into a more water-soluble form, VPAG, facilitating its elimination in urine.[2][3] This pathway accounts for 30-70% of an administered VPA dose.[4][5]

The in vitro synthesis of VPAG is a critical task in pharmaceutical research for several reasons:

-

Analytical Standards: Synthesized VPAG serves as a reference standard for quantifying the metabolite in complex biological matrices (e.g., plasma, urine) during pharmacokinetic and toxicokinetic studies.

-

Drug-Drug Interaction (DDI) Studies: VPA is known to inhibit certain metabolic enzymes.[6][7] Having access to its primary metabolite allows for direct investigation into whether the metabolite itself contributes to DDIs or is a victim of them.

-

Toxicology Assessment: Acyl glucuronides, the class of metabolites to which VPAG belongs, can be chemically reactive and have been implicated in idiosyncratic drug toxicities.[1] Generating pure VPAG allows for its direct assessment in toxicology assays.

This guide will walk through the enzymatic basis of the synthesis, provide a detailed experimental protocol, and outline the necessary analytical techniques for confirmation.

Part 1: The Biochemical Foundation of VPA Glucuronidation

The synthesis of VPAG is not a simple chemical mixing; it is an enzymatic process catalyzed by a specific family of enzymes: the UDP-glucuronosyltransferases (UGTs).[4][8]

The UGT Superfamily: Nature's Conjugation Machinery

UGTs are membrane-bound enzymes, primarily located within the lumen of the endoplasmic reticulum of cells, most abundantly in the liver.[4][9] Their biological function is to catalyze the transfer of glucuronic acid from a high-energy donor molecule, uridine 5'-diphospho-glucuronic acid (UDPGA), to a substrate containing a suitable functional group (a nucleophilic heteroatom).[8] This process, known as glucuronidation, is a central detoxification pathway for a vast array of drugs, xenobiotics, and endogenous compounds.[8]

VPA-Specific UGT Isoforms

The human UGT superfamily is diverse, with multiple isoforms exhibiting distinct but often overlapping substrate specificities.[8] Research using human liver microsomes and recombinant, expressed UGTs has identified several isoforms capable of catalyzing VPA glucuronidation.

Key isoforms involved include:

-

Major Contributors: UGT1A6, UGT1A9, and UGT2B7 are consistently shown to be active in VPA glucuronidation.[6] Notably, UGT2B7 often demonstrates the highest intrinsic clearance for the reaction.[4][5]

-

Other Contributing Isoforms: Studies have also demonstrated activity, albeit sometimes to a lesser extent, from UGT1A3, UGT1A4, UGT1A8, and UGT1A10.[2][5]

-

Non-Involved Isoforms: UGT1A1 has been shown to lack activity towards VPA.[2][4]

This knowledge is crucial. When using a complex enzyme source like pooled human liver microsomes (HLMs), you are observing the combined activity of all these isoforms. Conversely, using a single recombinant UGT allows for the precise study of that specific enzyme's kinetics and contribution.

The Reaction Mechanism

The core reaction is a nucleophilic attack by the carboxylate group of valproic acid on the anomeric C1 of the glucuronic acid moiety of UDPGA. The UGT enzyme facilitates this transfer, resulting in the formation of an ester (or acyl) glucuronide and the release of UDP.

Part 2: Designing the In Vitro Synthesis Reaction

A successful synthesis relies on the careful selection of reagents and optimization of reaction conditions. The causality behind each choice is critical for reproducibility.

Choosing an Enzyme Source

| Enzyme Source | Advantages | Disadvantages | Best For |

| Human Liver Microsomes (HLMs) | Physiologically relevant mixture of UGTs and other enzymes.[9] | High inter-individual and lot-to-lot variability. Complex matrix can cause analytical interference. | General metabolism screening; synthesis when the primary goal is simply to produce the metabolite. |

| Recombinant UGTs | Studies a single, known enzyme isoform.[2] Low lot-to-lot variability. Cleaner system. | May not reflect the complete in vivo picture where multiple isoforms contribute. Can be more expensive. | Reaction phenotyping (identifying which enzymes are responsible); kinetic studies (Km, Vmax). |

Essential Reagents and Their Rationale

| Reagent | Typical Concentration | Rationale |

| Tris-HCl or Phosphate Buffer | 50-100 mM, pH ~7.4 | Maintains a stable, physiological pH optimal for UGT enzyme activity. |

| Valproic Acid (VPA) | 0.25 - 5 mM | The substrate. Concentrations must account for the high Km (low affinity) of UGTs for VPA.[6][7] |

| UDPGA (Cofactor) | 1-5 mM | The essential donor of the glucuronic acid moiety.[8] Must be in excess to ensure it is not rate-limiting. |

| Magnesium Chloride (MgCl₂) | 5-10 mM | Divalent cation that activates UGTs and optimizes their catalytic activity. |

| Enzyme Source (HLM or rUGT) | 0.1 - 1.0 mg/mL | The catalyst. Concentration should be within the linear range for product formation over the desired time. |

| Detergent (e.g., Alamethicin) | 25-50 µg/mg protein | Crucial for activating UGTs. It disrupts the microsomal membrane, exposing the enzyme's active site from the lumen to the aqueous buffer containing substrates. |

| Saccharolactone | ~2 mM (Optional) | An inhibitor of β-glucuronidase enzymes, which can be present in microsomal preps and can hydrolyze the newly formed VPAG product back to VPA.[10] |

Optimizing Reaction Conditions

-

Linearity: Before a large-scale synthesis, it is imperative to establish reaction linearity with respect to both time and protein concentration. This ensures the observed formation rate is a true reflection of enzyme activity and not limited by substrate depletion or enzyme instability. Run small pilot experiments at various time points (e.g., 0, 15, 30, 60, 90 min) and protein concentrations (e.g., 0.1, 0.25, 0.5 mg/mL) to find the "sweet spot".

-

Temperature: Incubations should be performed at 37°C in a shaking water bath to mimic physiological temperature and ensure adequate mixing.

-

Substrate Concentration: Given the high Kₘ values reported for VPA (often >2 mM), concentrations at the higher end of the range are typically needed to approach enzyme saturation (Vₘₐₓ).[6][7]

Part 3: A Validated Protocol for VPAG Synthesis

This protocol details a standard procedure for synthesizing VPAG using human liver microsomes. All steps should be performed on ice unless otherwise specified.

Step-by-Step Methodology

-

Reagent Preparation:

-

Prepare a 100 mM Tris-HCl buffer, adjusting the pH to 7.4 at room temperature.

-

Prepare stock solutions of MgCl₂ (e.g., 1 M), VPA (e.g., 100 mM in buffer or a minimal amount of DMSO), and UDPGA (e.g., 100 mM in buffer). Note: UDPGA solutions are not stable long-term; prepare fresh or use aliquots stored at -80°C.

-

-

Enzyme Activation (Pre-incubation):

-

In a microcentrifuge tube on ice, create a master mix. For a final reaction volume of 200 µL, you might combine: 140 µL Tris buffer, 2 µL of 1 M MgCl₂ (final: 10 mM), and the required volume of HLM stock (e.g., 10 µL of 20 mg/mL stock for a final concentration of 1 mg/mL).

-

Add the activating detergent, alamethicin, to a final concentration of 25-50 µg per mg of microsomal protein.

-

Vortex gently and let the mix pre-incubate on ice for 15 minutes. This step is critical for allowing the detergent to permeabilize the microsomal vesicles.

-

-

Reaction Initiation:

-

Add the VPA stock solution to the enzyme master mix to achieve the desired final concentration (e.g., 4 µL of 100 mM stock for a final concentration of 2 mM).

-

Transfer the tubes to a shaking water bath set at 37°C and allow them to pre-warm for 3-5 minutes.

-

-

Synthesis:

-

Initiate the reaction by adding the UDPGA stock solution (e.g., 4 µL of 100 mM stock for a final concentration of 2 mM).

-

Vortex gently to mix and return to the 37°C water bath. Incubate for the predetermined linear time (e.g., 60 minutes).

-

-

Termination and Processing:

-

To stop the reaction, remove the tubes from the water bath and immediately add 2-4 volumes of ice-cold acetonitrile (e.g., 400-800 µL).

-

Vortex vigorously for 30 seconds to ensure complete protein precipitation.

-

Centrifuge the tubes at >10,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant, which now contains the synthesized VPAG, to a new tube for analysis.

-

Part 4: Analysis and Confirmation of this compound

Because VPA and its glucuronide lack a UV-absorbing chromophore, standard HPLC-UV analysis is not feasible.[11][12] The gold standard for detection and quantification is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[4][12]

LC-MS/MS Parameters

The analysis is typically performed using a reversed-phase C18 column with a mobile phase gradient of water and acetonitrile, often containing a small amount of acid (e.g., 0.1% acetic or formic acid) to aid ionization.[12] VPAG is sensitive to pH, so careful method development is key.[4]

| Parameter | Typical Setting | Rationale |

| Ionization Mode | Electrospray Ionization (ESI), Negative | The carboxylic acid and glucuronic acid moieties are readily deprotonated to form negative ions. |

| Parent Ion (Q1) | m/z 319.2 [M-H]⁻ | The molecular weight of VPAG is 320.35 Da. This represents the deprotonated molecule.[4] |

| Daughter Ion (Q3) | m/z 143.2 | This fragment corresponds to the loss of the glucuronic acid moiety (176 Da), leaving the deprotonated VPA molecule. This transition is highly specific.[4] |

| Collision Energy | ~30-35 eV | The energy required to fragment the parent ion into the daughter ion; must be optimized on the specific instrument.[4] |

This specific parent-to-daughter ion transition (m/z 319.2 → 143.2) provides a highly selective and sensitive method for confirming the identity and quantity of the synthesized VPAG, distinguishing it from the parent VPA (m/z 143.2 → 143.2) and other potential metabolites.

References

-

Eadie, M. J. (2003). The effect of valproic acid on drug and steroid glucuronidation by expressed human UDP-glucuronosyltransferases. Biochemical Pharmacology. Available at: [Link]

-

Ghodke-Puranik, Y., et al. (2013). Valproic acid pathway: pharmacokinetics and pharmacodynamics. Pharmacogenetics and Genomics. Available at: [Link]

-

Suzuki, E., et al. (2010). Identification of this compound hydrolase as a key enzyme for the interaction of valproic acid with carbapenem antibiotics. Drug Metabolism and Disposition. Available at: [Link]

-

Eadie, M. J. (2003). The effect of valproic acid on drug and steroid glucuronidation by expressed human UDP-glucuronosyltransferases. ResearchGate. Available at: [Link]

-

Bansal, S., et al. (2008). Effect of Aging on Glucuronidation of Valproic Acid in Human Liver Microsomes and the Role of UDP-Glucuronosyltransferase UGT1A4, UGT1A8, and UGT1A10. Drug Metabolism and Disposition. Available at: [Link]

-

Litvinova, A. S., et al. (2022). Therapeutic and Toxic Effects of Valproic Acid Metabolites. Metabolites. Available at: [Link]

-

El-Behery, M. G., et al. (2020). Analytical Method Development for Sodium Valproate through Chemical Derivatization. Journal of Analytical Methods in Chemistry. Available at: [Link]

-

Wong, H., et al. (2007). Kinetics of valproic acid glucuronidation: evidence for in vivo autoactivation. Drug Metabolism and Disposition. Available at: [Link]

-

Toth, K., et al. (2014). Determination of Valproic Acid in Human Plasma by High-Performance Liquid Chromatography with Mass Spectrometry Detection. Journal of Medical and Bioengineering. Available at: [Link]

-

Bansal, S., et al. (2008). Effect of aging on glucuronidation of valproic acid in human liver microsomes and the role of UDP-glucuronosyltransferase UGT1A4, UGT1A8, and UGT1A10. Drug Metabolism and Disposition. Available at: [Link]

-

Rowland, A., et al. (2013). The UDP-glucuronosyltransferases: their role in drug metabolism and detoxification. The International Journal of Biochemistry & Cell Biology. Available at: [Link]

-

Wong, H., & Yáñez, J. A. (2007). Kinetics of valproic acid glucuronidation: evidence for in vivo autoactivation. Drug Metabolism and Disposition. Available at: [Link]

-

Human Metabolome Database. (n.d.). Showing metabocard for this compound (HMDB0000901). HMDB. Available at: [Link]

-

Human Metabolome Database. (n.d.). Showing metabocard for this compound (HMDB0000901). HMDB. Available at: [Link]

-

National Center for Biotechnology Information. (2021). Preparation of mouse liver microsome - Glycoscience Protocols. NCBI. Available at: [Link]

Sources

- 1. hmdb.ca [hmdb.ca]

- 2. Valproic acid pathway: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Therapeutic and Toxic Effects of Valproic Acid Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effect of Aging on Glucuronidation of Valproic Acid in Human Liver Microsomes and the Role of UDP-Glucuronosyltransferase UGT1A4, UGT1A8, and UGT1A10 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effect of aging on glucuronidation of valproic acid in human liver microsomes and the role of UDP-glucuronosyltransferase UGT1A4, UGT1A8, and UGT1A10 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The effect of valproic acid on drug and steroid glucuronidation by expressed human UDP-glucuronosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The UDP-glucuronosyltransferases: their role in drug metabolism and detoxification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Preparation of mouse liver microsome - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Identification of this compound hydrolase as a key enzyme for the interaction of valproic acid with carbapenem antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Analytical Method Development for Sodium Valproate through Chemical Derivatization - PMC [pmc.ncbi.nlm.nih.gov]

- 12. actamedicamarisiensis.ro [actamedicamarisiensis.ro]

Unveiling the Metabolic Fate of Valproic Acid: A Technical Guide to the Discovery of its Urinary Metabolites

An In-Depth Technical Guide for Drug Development Professionals, Researchers, and Scientists

Abstract

Valproic acid (VPA), a branched-chain carboxylic acid, is a cornerstone therapeutic agent for a spectrum of neurological and psychiatric disorders, including epilepsy, bipolar disorder, and migraine.[1] Despite its simple structure, VPA undergoes extensive and complex biotransformation, resulting in over 150 identified metabolites. The profile of these metabolites, particularly those excreted in urine, provides a critical window into the drug's efficacy, potential for toxicity, and individual patient metabolic phenotypes. This guide offers a deep-dive into the core principles and methodologies for the discovery and quantification of VPA metabolites in urine. We will explore the intricate metabolic pathways, the clinical imperative for metabolite monitoring, and provide validated, step-by-step analytical protocols designed for immediate application in a research or clinical laboratory setting. This document is structured to provide not just procedural instructions, but the scientific rationale underpinning each experimental choice, ensuring a robust and self-validating analytical system.

The Metabolic Landscape of Valproic Acid: A Tripartite Pathway

The journey of VPA in the human body is a complex narrative of biotransformation primarily orchestrated by the liver. Understanding these pathways is fundamental to interpreting urinary metabolite data. VPA metabolism is dominated by three principal routes: glucuronidation, mitochondrial β-oxidation, and cytochrome P450 (CYP)-mediated oxidation.[2][3][4]

-

Glucuronidation (~50% of dose): This is the primary detoxification pathway for VPA.[3] UDP-glucuronosyltransferase (UGT) enzymes, such as UGT1A3, UGT1A4, UGT1A6, and UGT2B7, catalyze the conjugation of VPA with glucuronic acid, forming valproate-glucuronide.[2] This water-soluble, inactive conjugate is the most abundant metabolite found in urine and represents a safe elimination route.[3]

-

Mitochondrial β-Oxidation (~40% of dose): Mirroring the metabolism of endogenous fatty acids, this pathway shortens the VPA carbon chain.[2] This process generates a cascade of metabolites, including 2-ene-VPA, 3-OH-VPA, and 3-keto-VPA.[1] While a major elimination pathway, it can also be a source of metabolites with retained anticonvulsant activity or potential toxicity.

-

Cytochrome P450 (CYP) Oxidation (~10% of dose): Though a minor pathway, CYP-mediated oxidation is of paramount toxicological importance.[3] Isozymes, predominantly CYP2C9 and CYP2A6, introduce hydroxyl groups at the ω (C-5) and ω-1 (C-4) positions, forming 5-OH-VPA and 4-OH-VPA.[2] Crucially, this pathway also generates 4-ene-VPA, a highly reactive metabolite strongly implicated in the rare but severe hepatotoxicity associated with VPA therapy.[3] This metabolite can be further metabolized to the ultimate hepatotoxic species, 2,4-diene-VPA-CoA.[3]

Caption: Major metabolic pathways of Valproic Acid (VPA).

The Clinical Imperative: Why Analyze Urinary Metabolites?

The analysis of urinary VPA metabolites transcends routine therapeutic drug monitoring (TDM) of the parent drug. It provides a more granular view of an individual's metabolic signature, which has profound implications for patient safety and treatment optimization.

-

Toxicology and Risk Assessment: The quantification of toxic metabolites, especially 4-ene-VPA, is critical for assessing the risk of hepatotoxicity.[4] Patients with genetic polymorphisms affecting UGT enzymes or those on co-medications that induce CYP pathways may shunt more VPA towards the oxidative pathway, increasing their risk.[3] Urinary profiling can identify these at-risk individuals.

-

Pharmacometabolomics: Metabolite ratios, such as the ratio of oxidative metabolites to glucuronide, can serve as sensitive biomarkers of metabolic pathway induction or saturation. This approach allows for a personalized assessment of drug metabolism, potentially predicting adverse drug reactions before they become clinically apparent.[4]

-

Understanding Drug-Drug Interactions: Co-administered drugs can significantly alter VPA metabolism. For example, enzyme-inducing antiepileptics like carbamazepine can increase the formation of 4-ene-VPA. Urinary metabolite analysis provides direct evidence of such interactions.

| Metabolite | Pathway of Origin | Clinical / Toxicological Significance |

| Valproate-Glucuronide | Glucuronidation | Major, inactive detoxification product. High levels indicate efficient clearance. |

| 2-propyl-4-pentenoic acid (4-ene-VPA) | CYP450 Oxidation | Key precursor to hepatotoxic species. Elevated levels are a warning sign.[3] |

| 2-propyl-2-pentenoic acid (2-ene-VPA) | β-Oxidation | Retains anticonvulsant activity; contributes to the overall therapeutic effect. |

| 3-keto-VPA | β-Oxidation | A major product of the β-oxidation pathway. |

| 4-hydroxy-VPA (4-OH-VPA) | CYP450 Oxidation | Inactive metabolite resulting from CYP-mediated oxidation. |

| N-acetylcysteine conjugates | Glutathione Conjugation | Formed from reactive metabolites like (E)-2,4-diene-VPA, indicating detoxification of toxic species.[2][3] |

Analytical Workflow: From Urine Sample to Metabolite Profile

A robust and reliable analytical workflow is paramount for accurate VPA metabolite profiling. Each stage, from sample collection to data analysis, must be meticulously controlled and validated.

Caption: General workflow for urinary VPA metabolite analysis.

Sample Preparation: The Foundation of Quality Data

The complexity of the urine matrix necessitates a rigorous sample preparation strategy to remove interferences and isolate the analytes of interest.

Experimental Protocol 1: Enzymatic Hydrolysis of Glucuronide Conjugates

-

Rationale: To measure the total concentration of VPA and its hydroxylated metabolites, their glucuronide conjugates must first be cleaved. β-glucuronidase from Helix pomatia or E. coli is commonly used for this purpose.

-

Procedure:

-

Pipette 1.0 mL of urine into a 4 mL glass vial.

-

Add an internal standard (e.g., d6-VPA) to correct for analytical variability.

-

Add 1.0 mL of 0.2 M sodium acetate buffer (pH 5.0). The acidic pH is optimal for the enzyme.

-

Add 20 µL of β-glucuronidase enzyme solution (~5000 units).

-

Vortex briefly and incubate the mixture in a water bath at 37°C for 16-24 hours (overnight).

-

Experimental Protocol 2: Liquid-Liquid Extraction (LLE)

-

Rationale: LLE is a robust method to separate the acidic VPA metabolites from the aqueous urine matrix into an immiscible organic solvent. Acidification of the sample is critical to protonate the carboxyl groups of the analytes, rendering them less polar and more extractable into the organic phase.[5]

-

Procedure:

-

Following hydrolysis, allow the sample to cool to room temperature.

-

Acidify the sample to pH < 2 by adding 100 µL of concentrated hydrochloric acid (HCl). Verify pH with litmus paper.

-

Add 2.0 mL of ethyl acetate to the vial.[5]

-

Cap the vial and vortex vigorously for 2 minutes to ensure thorough mixing of the aqueous and organic phases.

-

Centrifuge at 2500 x g for 10 minutes to separate the layers.[6]

-

Carefully transfer the upper organic layer (ethyl acetate) to a clean conical glass tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C. The dried residue contains the concentrated VPA metabolites.

-

Instrumental Analysis: GC-MS and LC-MS/MS Approaches

The choice of analytical platform depends on available instrumentation, desired sensitivity, and throughput. Both GC-MS and LC-MS/MS are considered gold-standard techniques.

Experimental Protocol 3: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

-

Rationale: GC-MS offers excellent chromatographic separation and mass-based identification. However, VPA and its metabolites are polar and non-volatile. Therefore, a derivatization step is mandatory to replace active hydrogens with nonpolar groups (e.g., trimethylsilyl), increasing volatility and thermal stability for gas-phase analysis.[5]

-

Procedure:

-

Derivatization: To the dried extract from Protocol 2, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS) and 50 µL of pyridine. Cap tightly and heat at 70°C for 30 minutes.

-

Injection: Inject 1 µL of the derivatized sample into the GC-MS system.

-

GC Conditions:

-

Column: DB-1701 fused silica capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.[5]

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Oven Program: Initial temperature of 60°C, hold for 2 min, then ramp to 280°C at 10°C/min, and hold for 5 min.

-

-

MS Conditions:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) for high sensitivity and quantitative accuracy. Monitor characteristic ions for each metabolite and the internal standard.

-

-

Experimental Protocol 4: Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

-

Rationale: LC-MS/MS is the modern method of choice, offering high sensitivity, high specificity, and eliminating the need for derivatization.[7] It is particularly well-suited for high-throughput clinical applications.

-

Procedure:

-

Reconstitution: Reconstitute the dried extract from Protocol 2 in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid). Vortex to dissolve.

-

Injection: Inject 5-10 µL of the reconstituted sample into the LC-MS/MS system.

-

LC Conditions:

-

Column: Zorbax SB-C18 column (100 mm x 3.0 mm, 3.5 µm) or equivalent.[7]

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A suitable gradient starting at 5% B, ramping to 95% B, followed by re-equilibration.

-

Flow Rate: 0.4 mL/min.

-

-

MS/MS Conditions:

-

Ionization: Electrospray Ionization, Negative Mode (ESI-). VPA and its acidic metabolites readily deprotonate to form [M-H]⁻ ions.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM). This highly specific technique monitors a predefined precursor ion → product ion transition for each analyte, minimizing matrix interference.

-

-

Conclusion and Future Horizons

The analysis of valproic acid metabolites in urine is a powerful tool in clinical toxicology and personalized medicine. The methodologies presented, from sample preparation to instrumental analysis, provide a validated framework for researchers to implement in their laboratories. While GC-MS remains a reliable workhorse, the superior sensitivity and speed of LC-MS/MS have positioned it as the preferred platform for future studies. The ongoing evolution of mass spectrometry and metabolomic approaches will continue to refine our understanding of VPA's complex pharmacology, ultimately leading to safer and more effective therapeutic strategies for patients.

References

-

Ghodke-Puranik, Y., Thorn, C. F., Lamba, J. K., Leeder, J. S., Song, W., Birnbaum, A. K., & Altman, R. B. (2013). Valproic Acid Pathway: Pharmacokinetics and Pharmacodynamics. Pharmacogenetics and Genomics, 23(4), 236–241. [Link]

-

PharmGKB. (n.d.). Valproic Acid Pathway, Pharmacokinetics. Retrieved January 23, 2026, from [Link]

-

Zaccara, G., Giorgi, F. S., & Amantini, A. (2019). Valproic Acid. In StatPearls. StatPearls Publishing. [Link]

-

Semenov, A. V., Gnezdilova, A. V., & Sychev, D. A. (2022). Therapeutic and Toxic Effects of Valproic Acid Metabolites. Biomedicines, 10(11), 2948. [Link]

-

Fisher, E., Wittfoht, W., & Nau, H. (1992). Quantitative determination of valproic acid and 14 metabolites in serum and urine by gas chromatography/mass spectrometry. Biomedical Chromatography, 6(1), 24–29. [Link]

-

Gandhimathi, R., & Kumar, S. A. (2023). A comprehensive review of an analytical method for the estimation of sodium valproate with valproic acid. Annals of Phytomedicine, 12(2), 216-219. [Link]

-

Toth, K., Varga, B., & Vlase, L. (2014). Determination of Valproic Acid in Human Plasma by High-Performance Liquid Chromatography with Mass Spectrometry Detection. Farmacia, 62(3), 567-575. [Link]

-

UChicago Medicine Medical Laboratories. (2024). Valproic Acid. Retrieved January 23, 2026, from [Link]

-

Fazeli-Bakhtiyari, R., et al. (2015). Gas Chromatographic Analysis of Sodium Valproate in Plasma and Urine after Air Assisted Liquid-Liquid Microextraction. Journal of Reports in Pharmaceutical Sciences, 4(1), 27-34. [Link]

-

MedlinePlus. (2025). Valproic Acid Level. Retrieved January 23, 2026, from [Link]

-

Ozturk, O., et al. (2017). Development and validation of a new HPLC method for valproic acid determination in human plasma and its application to a therapeutic drug. Turkish Journal of Pharmaceutical Sciences, 14(3), 299-305. [Link]

Sources

- 1. Valproic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. ClinPGx [clinpgx.org]

- 3. Valproic acid pathway: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Therapeutic and Toxic Effects of Valproic Acid Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quantitative determination of valproic acid and 14 metabolites in serum and urine by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. uchicagomedlabs.testcatalog.org [uchicagomedlabs.testcatalog.org]

- 7. actamedicamarisiensis.ro [actamedicamarisiensis.ro]

The Biological Activity of Valproic Acid Glucuronide: A Technical Guide for Researchers

Introduction: The Clinical Significance of Valproic Acid and the Metabolic Question of its Glucuronide

Valproic acid (VPA) is a cornerstone in the management of epilepsy, bipolar disorder, and migraine prophylaxis.[1] Its broad spectrum of clinical efficacy is attributed to a multi-faceted mechanism of action, including the enhancement of GABAergic neurotransmission, blockade of voltage-gated sodium channels, and inhibition of histone deacetylases (HDACs).[2] As with most xenobiotics, VPA undergoes extensive metabolism in the liver, with glucuronidation being a major pathway, accounting for a significant portion of its elimination. This process results in the formation of valproic acid glucuronide (VPA-G), the principal urinary metabolite of VPA.

While the pharmacological profile of the parent drug, VPA, has been extensively characterized, the intrinsic biological activity of its primary metabolite, VPA-G, remains a subject of critical inquiry for researchers, clinicians, and drug development professionals. The central question is whether VPA-G is an inactive detoxification product destined for excretion or if it contributes, even partially, to the therapeutic or toxic effects observed during VPA therapy. This technical guide provides a comprehensive analysis of the current scientific understanding of the biological activity of VPA-G, with a focus on its anticonvulsant, neurotoxic, and teratogenic potential.

Metabolic Pathway of Valproic Acid

Valproic acid is metabolized via three main pathways: glucuronidation, beta-oxidation, and cytochrome P450 (CYP)-mediated oxidation. Glucuronidation, the primary focus of this guide, is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs).

Caption: Metabolic pathways of Valproic Acid (VPA).

Anticonvulsant Activity: A Diminished Role for the Glucuronide

A pivotal question for drug development is whether metabolites contribute to the parent drug's efficacy. In the case of VPA-G, the available evidence strongly suggests a significantly diminished, if not entirely absent, direct anticonvulsant effect compared to VPA.

The reduced anticonvulsant activity of VPA metabolites is likely attributable to several factors:

-

Structural Changes: The addition of a bulky, hydrophilic glucuronide moiety to the VPA molecule dramatically alters its physicochemical properties. This change can hinder its ability to interact with the molecular targets responsible for its anticonvulsant effects, such as GABAergic pathways and voltage-gated ion channels.

-

Blood-Brain Barrier Penetration: While VPA can cross the blood-brain barrier to exert its effects in the central nervous system, the highly polar nature of VPA-G is expected to severely limit its ability to do so.[4] Although specific transport studies for VPA-G are limited, glucuronidated compounds are generally poor CNS penetrants.

Experimental Protocol: Assessment of Anticonvulsant Activity in a Rodent Model

To definitively assess the anticonvulsant activity of VPA-G, a standardized in vivo model, such as the pentylenetetrazol (PTZ)-induced seizure model in mice or rats, can be employed.

Objective: To compare the anticonvulsant efficacy of VPA and VPA-G against PTZ-induced seizures.

Methodology:

-

Animal Model: Male Swiss-Webster mice (20-25 g).

-

Drug Administration:

-

Vehicle control (e.g., saline).

-

Valproic acid (various doses, e.g., 50, 100, 200 mg/kg, intraperitoneally).

-

This compound (equimolar doses to VPA).

-

-

Seizure Induction: 30 minutes after drug administration, inject PTZ (e.g., 85 mg/kg, subcutaneously).

-

Observation: Observe the animals for 30 minutes for the onset of clonic and tonic-clonic seizures.

-

Endpoints:

-

Latency to the first seizure.

-

Percentage of animals protected from seizures.

-

Seizure severity score.

-

-

Data Analysis: Statistical comparison between treatment groups.

Caption: Workflow for assessing anticonvulsant activity.

Neurotoxicity: An Unlikely Direct Contributor

The neurotoxic potential of VPA, particularly in the context of developmental neurotoxicity, is a significant clinical concern.[5][6] Proposed mechanisms for VPA-induced neurotoxicity include the inhibition of histone deacetylases and interference with folic acid metabolism.[5] However, direct evidence implicating VPA-G as a neurotoxic agent is scarce.

Given its expectedly poor penetration of the blood-brain barrier, it is unlikely that VPA-G directly contributes to the neurotoxic effects observed with VPA therapy. Any potential for VPA-G to exert neurotoxic effects would likely be indirect, through mechanisms such as:

-

Peripheral Effects: VPA-G could potentially interact with peripheral systems that indirectly influence CNS function, although this is speculative.

-

Hydrolysis back to VPA: In tissues where β-glucuronidases are present, VPA-G could be hydrolyzed back to the parent VPA, which could then exert its neurotoxic effects.

In Vitro Assessment of Neurotoxicity

To investigate the direct neurotoxic potential of VPA-G, an in vitro model using cultured neuronal cells can be utilized.

Objective: To compare the cytotoxicity of VPA and VPA-G on a human neuroblastoma cell line.

Methodology:

-

Cell Culture: Culture SH-SY5Y human neuroblastoma cells in appropriate media.

-

Treatment: Expose cells to a range of concentrations of VPA and VPA-G for 24-48 hours.

-

Cytotoxicity Assay: Assess cell viability using a standard method such as the MTT assay or LDH release assay.

-

Data Analysis: Determine the IC50 (half-maximal inhibitory concentration) for each compound and compare their cytotoxic potential.

Teratogenicity: The Role of Placental Transfer and Hydrolysis

The teratogenicity of VPA is a well-established and serious clinical issue, with in utero exposure linked to an increased risk of neural tube defects and other congenital malformations.[7][8] The mechanisms are thought to involve HDAC inhibition and disruption of folate metabolism.[8][9] The role of VPA-G in this toxicity is complex and appears to be primarily indirect.

Studies on the perfused human placenta have shown that VPA readily crosses the placental barrier, leading to fetal exposure.[10][11] In contrast, the transfer of the more polar VPA-G is significantly slower.[10] However, a crucial finding from these studies is that VPA-G can be hydrolyzed back to VPA within the placenta.[10]

This suggests a "Trojan horse" mechanism where VPA-G, although less readily transported, can act as a reservoir for the generation of the teratogenic parent drug within the fetal-placental unit.

Table 1: Comparative Properties of Valproic Acid and its Glucuronide

| Property | Valproic Acid (VPA) | This compound (VPA-G) |

| Anticonvulsant Activity | High | Significantly lower to negligible |

| Blood-Brain Barrier Penetration | Readily crosses | Poor |

| Placental Transfer | Readily crosses | Slower transfer |

| Teratogenic Potential | High | Indirect (via hydrolysis to VPA) |

| Primary Role | Active therapeutic agent | Primarily a detoxification metabolite |

Conclusion: VPA-G as a Largely Inactive Metabolite with an Indirect Role in Teratogenicity

Based on the current body of scientific evidence, this compound (VPA-G) is best characterized as a largely inactive metabolite in terms of direct anticonvulsant and neurotoxic activity. Its physicochemical properties, particularly its high polarity, severely restrict its ability to cross the blood-brain barrier and interact with CNS targets. The anticonvulsant effects of valproic acid therapy are overwhelmingly attributable to the parent drug.

However, the role of VPA-G in the teratogenicity of valproic acid is more nuanced. While not directly teratogenic itself, its ability to be hydrolyzed back to the parent VPA within the placental-fetal unit suggests an indirect contribution to the overall fetal exposure to the active teratogen.

For researchers and drug development professionals, these findings have several key implications:

-

Focus on the Parent Drug: When assessing the therapeutic and toxic potential of valproic acid and its derivatives, the primary focus should remain on the parent compound.

-

Consideration of Metabolic Stability: In the development of new valproate analogs, enhancing metabolic stability to reduce the formation of potentially reactive metabolites while maintaining the desired pharmacological activity is a key objective.

-

Further Research on Metabolite Transport: A more detailed understanding of the transport and hydrolysis of VPA-G in various tissues could provide further insights into its disposition and potential for localized reconversion to VPA.

References

- Löscher, W. (1981). Anticonvulsant activity of metabolites of valproic acid. Archives Internationales de Pharmacodynamie et de Thérapie, 249(1), 158-163.

- Therapeutic and Toxic Effects of Valproic Acid Metabolites. (2023). Pharmaceuticals, 16(1), 119.

- In vitro models of valproic acid to assess neurodevelopmental toxicity: A scoping review. (2024). Epilepsia.

- The Effects of Valproic Acid on Liver Function. (1983). Archives of Toxicology. Supplement, 6, 369-373.

- Valproate. (2020). In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institute of Diabetes and Digestive and Kidney Diseases.

- Mechanisms involved in the valproic acid-induced hepatotoxicity: a comprehensive review. (2023). Naunyn-Schmiedeberg's Archives of Pharmacology.

- Combined cell grafting and VPA administration facilitates neural repair through axonal regeneration and synaptogenesis in traumatic brain injury. (2017). Theranostics, 7(1), 155-171.

- Teratogenic potential of valproic acid. (1983).

- Teratogenic Effect of Valproic Acids on Neural Tube Development: A Review. (2024). African Journal of Pharmacy and Pharmaceutical Sciences, 4(2), 21-32.

- Effects of valproic acid on the placental barrier in the pregnant mouse: Optical imaging and transporter expression studies. (2016). Epilepsia, 57(5), 751-761.

-

Lamotrigine. (n.d.). In Wikipedia. Retrieved January 23, 2026, from [Link]

- Therapeutic and Toxic Effects of Valproic Acid Metabolites. (2023). Pharmaceuticals, 16(1), 119.

- Insights into Structural Modifications of Valproic Acid and Their Pharmacological Profile. (2021). Current Medicinal Chemistry, 28(42), 8836-8861.

- Transplacental transfer and biotransformation studies of valproic acid and its glucuronide(s) in the perfused human placenta. (1993). Pharmaceutical Research, 10(5), 734-741.

- The role of GABA in the anticonflict action of sodium valproate and chlordiazepoxide. (1984). Pharmacology, Biochemistry, and Behavior, 21(6), 845-851.

- Blood-brain Barrier Transport of Valproic Acid. (1986). Journal of Neurochemistry, 47(4), 1227-1232.

- Valproic Acid Promotes the Differentiation of Satellite Glial Cells into Neurons via the pH-Dependent Pathway. (2023). International Journal of Molecular Sciences, 24(14), 11463.

- The effect of valproic acid on drug and steroid glucuronidation by expressed human UDP-glucuronosyltransferases. (2003). Biochemical Pharmacology, 65(9), 1429-1439.

- What is the difference between valproate (valproic acid) and valproic acid in terms of clinical use? (2023). Dr.Oracle.

- Uptake Transporters at the Blood–Brain Barrier and Their Role in Brain Drug Disposition. (2021). Pharmaceutics, 13(10), 1549.

- A scientific review: mechanisms of valproate-mediated teratogenesis. (2013). Human & Experimental Toxicology, 32(11), 1123-1132.

- Valproic Acid-Induced Liver Injury: A Case-Control Study from a Prospective Pharmacovigilance Program in a Tertiary Hospital. (2018). Journal of Clinical Medicine, 7(10), 329.

- The effect of sodium valproate on extracellular GABA and other amino acids in the rat ventral hippocampus: an in vivo microdialysis study. (1992). Brain Research, 594(1), 138-142.

- Valproic acid induced acute liver injury resulting in hepatic encephalopathy- a case report and literature review. (2018). BMC Gastroenterology, 18(1), 159.

- VPA time dependently induces survival-promoting effects against spontaneous DA neuronal death in rat primary mesencephalic neuron-glia cultures. (2007). Neuroscience Letters, 411(2), 114-119.

- Valproic acid pathway: pharmacokinetics and pharmacodynamics. (2013). Pharmacogenomics, 14(15), 1871-1883.

- Therapeutic and Toxic Effects of Valproic Acid Metabolites. (2023). Pharmaceuticals, 16(1), 119.

- The Differential Developmental Neurotoxicity of Valproic Acid on Anterior and Posterior Neural Induction of Human Pluripotent Stem Cells. (2022). Experimental Neurobiology, 31(2), 123-136.

- Folate transfer in placental choriocarcinoma cells treated with valproic acid: Insights gained through comparisons with the amide derivative sec-butylpropylacetamide and its individual stereoisomers. (2021). Epilepsia, 62(7), 1643-1653.

- Valproic acid withdrawal ameliorates impairments of hippocampal-spatial working memory and neurogenesis. (2011). Neuroscience, 192, 1-9.

- Differential Blood–Brain Barrier Transport and Cell Uptake of Cyclic Peptides In Vivo and In Vitro. (2023). Pharmaceutics, 15(5), 1515.

- GABA Receptor. (2023). In StatPearls.

- Seizure-Induced Up-Regulation of P-Glycoprotein at the Blood-Brain Barrier through Glutamate and Cyclooxygenase. (2008). Molecular Pharmacology, 73(5), 1457-1466.

- Valproic acid and its metabolites: placental transfer, neonatal pharmacokinetics, transfer via mother's milk and clinical status in neonates of epileptic mothers. (1984).

- Association of Valproic Acid and Its Main Metabolites' Plasma Concentrations with Clinical Outcomes among Epilepsy Patients: A 10-Year Retrospective Study Based on Therapeutic Drug Monitoring. (2023). Journal of Personalized Medicine, 13(7), 1149.

-

GABAA receptor positive allosteric modulator. (n.d.). In Wikipedia. Retrieved January 23, 2026, from [Link]

- In vitro models of valproic acid to assess neurodevelopmental toxicity: A scoping review. (2024). Epilepsia.

- Valproic acid transfer across human placental cotyledon during dual perfusion in vitro. (1999). General Physiology and Biophysics, 18(3), 269-276.

- GABA and valproate modulate trigeminovascular nociceptive transmission in the thalamus. (2010). Neurobiology of Disease, 37(2), 439-445.

- Novel Mechanism for Valproate-Induced Teratogenicity. (2017). Journal of the Neurological Sciences, 381, 237-242.

Sources

- 1. Therapeutic and Toxic Effects of Valproic Acid Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Valproic acid pathway: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anticonvulsant activity of metabolites of valproic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Blood-brain barrier transport of valproic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vitro models of valproic acid to assess neurodevelopmental toxicity: A scoping review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Teratogenic potential of valproic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. svedbergopen.com [svedbergopen.com]

- 9. Novel Mechanism for Valproate-Induced Teratogenicity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Transplacental transfer and biotransformation studies of valproic acid and its glucuronide(s) in the perfused human placenta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Valproic acid transfer across human placental cotyledon during dual perfusion in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Acyl Glucuronide Reactivity and Potential for Drug Toxicity

Foreword: The Evolving Paradigm of Glucuronidation

For decades, the conjugation of xenobiotics with glucuronic acid, a process catalyzed by UDP-glucuronosyltransferases (UGTs), was regarded almost exclusively as a benign detoxification pathway.[1] This Phase II metabolic reaction enhances the water solubility of lipophilic compounds, facilitating their excretion and terminating their pharmacological activity. However, for an important class of drugs—those containing a carboxylic acid moiety—this process generates 1-O-β-acyl glucuronides (AGs), metabolites that defy the simple detoxification paradigm. There is now a substantial body of evidence demonstrating that AGs are chemically reactive electrophiles, capable of covalently modifying endogenous proteins and potentially initiating toxicity.[2][3][4][5]

This guide moves beyond a superficial overview to provide drug development professionals and researchers with a deep, mechanistic understanding of acyl glucuronide reactivity. We will dissect the underlying chemistry, explore the proposed mechanisms of toxicity, and detail the self-validating experimental protocols required to assess and mitigate this potential liability in drug discovery and development. The narrative is grounded in the causality behind experimental choices, providing not just the 'how,' but the critical 'why,' to empower scientifically sound risk assessment.

Section 1: The Chemical Instability at the Core of Reactivity

The potential for toxicity originates from the inherent chemical nature of the 1-O-β-acyl glucuronide metabolite. Unlike the stable ether linkage formed with phenols or alcohols, the ester linkage at the anomeric C1 carbon of the glucuronic acid moiety is electrophilic and sterically accessible, making it susceptible to chemical reactions under physiological conditions (pH 7.4, 37°C).[3]

The fate of a newly formed 1-O-β-acyl glucuronide is a competition between three primary pathways:

-

Hydrolysis: A straightforward cleavage of the ester bond, regenerating the parent carboxylic acid drug and glucuronic acid.

-

Intramolecular Acyl Migration: A pH-dependent, non-enzymatic isomerization where the acyl group (the drug) migrates from the C1 position to the adjacent hydroxyl groups at the C2, C3, and C4 positions of the glucuronic acid ring.[2][4][6] This process is a critical gateway to reactivity, as it forms a complex mixture of positional isomers that are often more stable than the initial C1 metabolite but are key participants in covalent binding reactions.[7][8]

-

Intermolecular Reaction: The direct nucleophilic attack on the electrophilic carbonyl carbon of the AG by endogenous macromolecules, most notably proteins, leading to the formation of stable, covalent drug-protein adducts.[3]

The stability of the initial 1-O-β-acyl glucuronide, and thus its propensity to undergo these reactions, is influenced by several factors, including the chemical structure of the drug aglycone, pH, and temperature.[2][4][9]

Section 2: Mechanisms of Acyl Glucuronide-Mediated Toxicity

The central hypothesis linking AGs to toxicity, particularly idiosyncratic drug reactions (IDRs), is the formation of drug-protein adducts.[3] These modified proteins can either suffer impaired biological function or be recognized as foreign by the immune system, initiating a hypersensitivity reaction.[2][9][10] Two primary chemical mechanisms have been proposed for this covalent binding.

Mechanism 1: Transacylation (Nucleophilic Displacement)

In this direct pathway, a nucleophilic functional group on a protein (e.g., the ε-amino group of lysine, the thiol group of cysteine, or the hydroxyl group of serine/threonine) attacks the electrophilic carbonyl carbon of the acyl glucuronide. This results in the formation of a stable amide or ester bond with the drug, displacing the glucuronic acid moiety.[6] This mechanism can proceed from the initial 1-O-β isomer or any of its rearranged positional isomers.[6]

Mechanism 2: Glycation via Imine Formation

This indirect, more complex pathway is initiated by acyl migration. The rearranged isomers can exist in equilibrium with an open-ring form that possesses a reactive aldehyde. This aldehyde can then react with a primary amine on a protein (predominantly lysine) to form a Schiff base (an imine). This imine intermediate can subsequently undergo an Amadori rearrangement to form a more stable ketoamine adduct.[6][11] Crucially, in this mechanism, the glucuronic acid moiety is retained as a linker, covalently attaching the drug to the protein.[12]

While these mechanisms are well-supported by in vitro data, establishing a definitive causal link to in vivo toxicity remains challenging.[4][5] Carboxylic acid-containing drugs can often be bioactivated by other pathways, such as the formation of acyl-CoA thioesters or cytochrome P450-mediated oxidation, which can also lead to protein adduction and confound the interpretation of toxicity data.[13][14][15]

Section 3: A Framework for Risk Assessment in Drug Development

Given the potential for toxicity, a proactive risk assessment strategy for any carboxylic acid-containing drug candidate is essential. The causality is clear: the chemical stability of the 1-O-β-acyl glucuronide is inversely proportional to its reactivity and, by extension, its potential to form protein adducts.[16][17][18] Therefore, risk assessment should be built upon robust, quantitative in vitro assays that probe this stability and reactivity.

Tier 1: Acyl Glucuronide Chemical Stability Assay

The foundational experiment is to determine the chemical half-life (t½) of the 1-O-β isomer under physiological conditions. This provides a direct measure of its intrinsic reactivity. A shorter half-life indicates greater instability and a higher potential for downstream reactions like acyl migration and covalent binding.

Experimental Protocol: Determination of 1-O-β-Acyl Glucuronide Half-Life

-

Objective: To quantify the rate of disappearance of the parent 1-O-β-acyl glucuronide in a biomimetic buffer system.

-

Materials:

-

Parent carboxylic acid drug.

-

Pooled human liver microsomes (HLM) or recombinant UGT enzymes.

-

Cofactor: Uridine 5'-diphosphoglucuronic acid (UDPGA).

-

Buffer: 100 mM potassium phosphate buffer, pH 7.4.

-

Quenching Solution: Acetonitrile containing 1% formic acid.

-

Incubator/water bath set to 37°C.

-

-

Methodology: A Two-Stage Process

-

Stage 1: Biosynthesis of the Acyl Glucuronide.

-

Prepare a master mix containing the parent drug (e.g., 10 µM) and HLM (e.g., 1 mg/mL) in phosphate buffer. Pre-warm at 37°C for 5 minutes.

-

Initiate the reaction by adding UDPGA (e.g., 2 mM).

-

Incubate for a sufficient time (e.g., 60-120 minutes) to generate a detectable amount of the AG metabolite. Causality Check: This step creates the substrate for the stability assessment. The reaction should be terminated before significant degradation occurs.

-

Terminate the enzymatic reaction by adding an excess of cold quenching solution. This precipitates the microsomal protein.

-

Centrifuge to pellet the protein and collect the supernatant containing the freshly synthesized AG.

-

-

Stage 2: Stability Assessment.

-

Transfer the AG-containing supernatant to a new set of tubes.

-

Place the tubes in a 37°C incubator. This is Time Zero (T=0) for the stability measurement.

-

At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), remove an aliquot and immediately add it to a vial containing cold quenching solution. Trustworthiness Check: Immediate and effective quenching by acidification and cooling is critical to halt any further degradation or isomerization, ensuring the sample reflects the true state at that time point.[2][9]

-

Analyze all time-point samples by a validated LC-MS/MS method capable of resolving the 1-O-β isomer from its rearrangement products.[19]

-

-

-

Data Analysis:

-

Plot the natural logarithm of the peak area of the 1-O-β-acyl glucuronide versus time.

-

The slope of the line equals the negative degradation rate constant (-k).

-

Calculate the half-life using the formula: t½ = 0.693 / k .

-

Data Interpretation

The calculated half-life can be used to stratify risk. While not absolute, historical data provides a useful framework for interpretation.[16][20]

| Risk Category | Typical Half-Life (t½) at pH 7.4 | Examples |

| Low Risk | > 7 hours | Salicylic Acid[7], Naproxen |

| Warning | 1 - 7 hours | Diclofenac, Ibuprofen |

| High Risk | < 1 hour | Zomepirac[6] |

Table 1: Correlation of in vitro AG half-life with historical drug safety classifications.

Tier 2: In Vitro Covalent Binding Assay

While stability is a strong indicator, a covalent binding assay provides direct evidence of protein adduction. Human serum albumin (HSA) is the most relevant protein for this assessment due to its high concentration in plasma and its role as a frequent target of AG modification.[7][15]

Experimental Protocol: Quantifying Covalent Binding to HSA

-

Objective: To measure the amount of drug that becomes irreversibly bound to HSA following incubation with the acyl glucuronide.

-

Methodology:

-

Generate the acyl glucuronide in situ as described in the stability protocol (Stage 1).

-

Incubate the AG-containing supernatant with a physiologically relevant concentration of HSA (e.g., 40 mg/mL) at 37°C for a set period (e.g., 2 hours).[21]

-

Terminate the incubation by precipitating the protein with 3-4 volumes of cold organic solvent (e.g., acetonitrile).

-

Centrifuge and discard the supernatant.

-

Crucial Step for Self-Validation: Rigorously wash the protein pellet multiple times (e.g., 3-5 cycles of resuspension in solvent followed by centrifugation) to remove all non-covalently bound drug and metabolites. The thoroughness of this step is paramount for accurate and trustworthy results.

-

After the final wash, dry the protein pellet.

-

Release the covalently bound drug from the protein by alkaline hydrolysis (e.g., resuspend in 0.2 M NaOH and incubate overnight).[18][21] This cleaves the ester or amide bond linking the drug to the protein.

-

Neutralize the sample and quantify the amount of released parent drug using a validated LC-MS/MS method.

-

-

Data Analysis: The results are typically expressed as picomoles of drug bound per milligram of protein. This quantitative value allows for direct comparison of covalent binding potential between different drug candidates.

Conclusion and Authoritative Grounding

The formation of reactive acyl glucuronides represents a significant potential liability for any carboxylic acid-containing drug. While glucuronidation is primarily a detoxification process, the inherent chemical instability of the acyl linkage creates a pathway to covalent protein modification, which is a plausible mechanism for initiating immune-mediated idiosyncratic toxicity.[3][9][10] Regulatory bodies, such as the FDA, acknowledge this risk, stating that when a potentially toxic conjugate like an acyl glucuronide is formed, additional safety assessments may be necessary.[11]

A definitive in vivo link remains elusive for many compounds due to confounding metabolic pathways.[13][15] However, the strength of the in vitro evidence is compelling, and a risk-based assessment strategy is a mandatory component of modern drug development. By employing the robust, self-validating protocols detailed in this guide—focusing on the core principles of chemical stability and covalent binding—researchers can effectively rank-order compounds, identify liabilities early, and make informed decisions. This approach, grounded in mechanistic understanding and analytical rigor, is the most prudent strategy to minimize the risk of AG-mediated toxicity and develop safer medicines.

References

- Drug Acyl Glucuronides: Reactivity and Analytical Implic

- Acyl glucuronide drug metabolites: toxicological and analytical implic

- Acyl glucuronide reactivity in perspective. PubMed.

- VII. Salicyl acyl glucuronide reactivity in vitro and covalent binding of salicylic acid to plasma protein of humans taking aspirin. PubMed.

- Covalent binding of suprofen acyl glucuronide to albumin in vitro. PubMed.

- In Vitro Assessment of the Reactivity of Acyl Glucuronides.

- Glucuronidation of Drugs and Drug-Induced Toxicity in Humanized UDP-Glucuronosyltransferase 1 Mice. PMC - NIH.

- Acyl glucuronide reactivity in perspective: Biological consequences.

- New Perspectives on Acyl Glucuronide Risk Assessment in Drug Discovery: Investigation of In vitro Stability, In situ Reactivity, and Bioactiv

- Acyl Glucuronide Drug Metabolites: Toxicological and Analytical Implic

- Acyl Glucuronide Drug Metabolites: Toxicological and Analytical Implic

- Acyl Glucuronides of Carboxylic acid-containing Drugs. Hypha Discovery.

- A new rapid in vitro assay for the assessment of the reactivity of acyl glucuronides. Various Sources.

- Kinetic modelling of acyl glucuronide and glucoside reactivity and development of structure–property relationships. Organic & Biomolecular Chemistry (RSC Publishing).

- Acyl Glucuronidation and Acyl‐CoA Formation Mechanisms Mediating the Bioactivation and Potential Toxicity of Carboxylic Acid‐containing Drugs.

- Acyl glucuronide reactivity in perspective. The University of Liverpool Repository.

- Aspirin. Wikipedia.

- Acyl glucuronides–mediators of drug-induced toxicities?.

- Stereoselective Covalent Adduct Formation of Acyl Glucuronide Metabolite of Nonsteroidal Anti-Inflammatory Drugs with UDP-Glucuronosyltransferase. MDPI.

- Standardization of a LC/MS/MS Method for the Determination of Acyl Glucuronides and Their Isomers.

- New Perspectives on Acyl Glucuronide Risk Assessment in Drug Discovery: Investigation of In vitro Stability, In situ Reactivity, and Bioactiv

- Evidence for covalent binding of acyl glucuronides to serum albumin via an imine mechanism as revealed by tandem mass spectrometry. NIH.

- Studies of intramolecular rearrangements of acyl-linked glucuronides using salicyclic acid, flufenamic acid, and (S)- and (R)-benoxaprofrn and confirmation of isomerization in acyl-linked .DELTA.9-11-carboxytetrahydrocannabinol glucuronide.

- The Functionality of UDP-Glucuronosyltransferase Genetic Variants and their Association with Drug Responses and Human Diseases. PMC - NIH.

- Optimization to eliminate the interference of migration isomers for measuring 1-O-β-acyl glucuronide without extensive chromatographic separation.

Sources

- 1. The Functionality of UDP-Glucuronosyltransferase Genetic Variants and their Association with Drug Responses and Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ClinPGx [clinpgx.org]

- 3. researchgate.net [researchgate.net]

- 4. Acyl glucuronide drug metabolites: toxicological and analytical implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. New Perspectives on Acyl Glucuronide Risk Assessment in Drug Discovery: Investigation of In vitro Stability, In situ Reactivity, and Bioactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Studies on the reactivity of acyl glucuronides--VII. Salicyl acyl glucuronide reactivity in vitro and covalent binding of salicylic acid to plasma protein of humans taking aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. benthamdirect.com [benthamdirect.com]

- 10. Glucuronidation of Drugs and Drug-Induced Toxicity in Humanized UDP-Glucuronosyltransferase 1 Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. hyphadiscovery.com [hyphadiscovery.com]

- 12. Evidence for covalent binding of acyl glucuronides to serum albumin via an imine mechanism as revealed by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Acyl glucuronide reactivity in perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 16. researchgate.net [researchgate.net]

- 17. Kinetic modelling of acyl glucuronide and glucoside reactivity and development of structure–property relationships - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C9OB02008J [pubs.rsc.org]

- 18. Stereoselective Covalent Adduct Formation of Acyl Glucuronide Metabolite of Nonsteroidal Anti-Inflammatory Drugs with UDP-Glucuronosyltransferase [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. New Perspectives on Acyl Glucuronide Risk Assessment in Drug Discovery: Investigation of In vitro Stability, In situ Reactivity, and Bioactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. In Vitro Assessment of the Reactivity of Acyl Glucuronides | Springer Nature Experiments [experiments.springernature.com]

Methodological & Application

Application Note: A Robust and Validated LC-MS/MS Method for the High-Throughput Quantification of Valproate Glucuronide in Human Plasma

Abstract

This application note details a highly selective, sensitive, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of valproate glucuronide (VPA-G), the major metabolite of the antiepileptic drug valproic acid (VPA), in human plasma. The protocol employs a straightforward protein precipitation for sample preparation, ensuring high throughput and excellent recovery. Chromatographic separation is achieved on a reversed-phase C18 column, followed by detection using a triple quadrupole mass spectrometer operating in negative electrospray ionization mode. The method has been fully validated according to the guidelines of the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA)[1][2][3], demonstrating exceptional accuracy, precision, and linearity over a clinically relevant concentration range. This protocol is ideally suited for therapeutic drug monitoring (TDM), pharmacokinetic (PK), and toxicokinetic (TK) studies.

Introduction: The Rationale for Quantifying Valproate Glucuronide

Valproic acid (VPA) is a cornerstone therapeutic agent for the management of epilepsy and other neurological disorders.[4] Its clinical utility is, however, complicated by a narrow therapeutic index and significant inter-individual variability in its pharmacokinetic profile.[5] A substantial portion of VPA, approximately 50%, is eliminated through conjugation with glucuronic acid to form valproate glucuronide (VPA-G).[6] This metabolic pathway, primarily mediated by UDP-glucuronosyltransferases (UGTs), is a critical determinant of VPA clearance.

Consequently, the accurate quantification of VPA-G in plasma is paramount for a comprehensive understanding of VPA's disposition in the body. Monitoring VPA-G levels can provide invaluable insights into an individual's metabolic capacity, aid in the interpretation of unexpected VPA concentrations, and elucidate potential drug-drug interactions that may inhibit or induce UGT enzymes. LC-MS/MS offers unparalleled sensitivity and specificity for this purpose, overcoming the limitations of less selective methods like immunoassays.[7]

Principle of the Method

The analytical strategy is based on the principle of stable isotope dilution liquid chromatography-tandem mass spectrometry. Plasma samples are first subjected to a simple and rapid protein precipitation step using acetonitrile, with Valproic Acid-d6 Glucuronide serving as the internal standard (IS) to correct for matrix effects and variability during sample processing and analysis. The supernatant is then injected into the LC-MS/MS system.

The analyte and IS are chromatographically separated from endogenous plasma components on a C18 analytical column. Detection is performed using a triple quadrupole mass spectrometer configured for Multiple Reaction Monitoring (MRM). In this mode, the precursor ions of VPA-G and the IS are selectively isolated in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. This highly selective detection method ensures accurate quantification even at low concentrations.

Materials, Reagents, and Instrumentation

Reagents and Chemicals

-

Valproate Glucuronide (VPA-G) reference standard (≥98% purity)

-

Valproic Acid-d6 Glucuronide (VPA-G-d6) internal standard (≥98% purity, isotopic purity ≥99%)

-

LC-MS grade acetonitrile, methanol, and water

-

Formic acid (≥99%)

-

Drug-free, pooled human plasma (K2EDTA as anticoagulant)

Instrumentation

-

Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system capable of delivering reproducible gradients.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Analytical Column: A reversed-phase C18 column (e.g., Agilent Poroshell SB-C18, 50 mm × 4.6 mm, 2.7 µm) is recommended for good peak shape and separation.[6][8]

Detailed Experimental Protocols

Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples

Rationale: The preparation of accurate stock solutions is the foundation of quantitative analysis. Calibration standards (CS) are used to construct the calibration curve, while quality control (QC) samples, prepared from a separate stock solution, are used to assess the accuracy and precision of the method during validation and routine analysis.

Protocol:

-

Primary Stock Solutions (1 mg/mL):

-

Accurately weigh and dissolve the VPA-G reference standard in methanol to obtain a final concentration of 1 mg/mL.

-

Separately, prepare a 1 mg/mL stock solution of VPA-G-d6 (IS) in methanol.

-

-

Working Standard Solutions:

-

Prepare a series of working standard solutions by serially diluting the VPA-G stock solution with a 50:50 (v/v) mixture of methanol and water.

-

-

Internal Standard Working Solution (1 µg/mL):

-

Dilute the IS stock solution with acetonitrile to a final concentration of 1 µg/mL. This solution will be used as the protein precipitation solvent.

-

-

Calibration Standards (CS) and Quality Control (QC) Samples:

-

Spike appropriate volumes of the working standard solutions into drug-free human plasma to achieve the desired concentrations for the calibration curve and QC samples.

-

A typical calibration range for VPA-G is 0.1 to 50 µg/mL.

-

QC samples should be prepared at a minimum of four levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC.

-

Sample Preparation: Protein Precipitation

Rationale: Protein precipitation is a rapid and effective method for removing the majority of proteins from the plasma sample, which can interfere with the LC-MS/MS analysis. Acetonitrile is a commonly used and efficient precipitation solvent.[4][5][9]

Caption: Protein Precipitation Workflow.

Protocol:

-

To 50 µL of plasma (CS, QC, or unknown sample) in a microcentrifuge tube, add 150 µL of the internal standard working solution (1 µg/mL VPA-G-d6 in acetonitrile).

-

Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifuge the samples at 10,000 x g for 5 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer 100 µL of the clear supernatant to an autosampler vial.

-

Inject 5 µL of the supernatant into the LC-MS/MS system.

LC-MS/MS Instrumental Parameters

Rationale: The chromatographic method is designed to separate VPA-G from endogenous matrix components to minimize ion suppression. The mass spectrometer parameters are optimized to achieve the highest sensitivity and specificity for the analyte and internal standard. Negative ion mode is preferred for carboxylic acid-containing compounds like VPA-G.[8] Due to the often poor fragmentation of VPA and its metabolites, monitoring the precursor ion as the product ion (a pseudo-MRM transition) is a common and effective strategy.[5][6][8]

Table 1: Optimized LC-MS/MS Parameters

| Parameter | Setting |

| LC System | |

| Analytical Column | Agilent Poroshell SB-C18 (50 mm × 4.6 mm, 2.7 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.8 mL/min |

| Gradient | 10% B to 90% B over 3 min, hold for 1 min, re-equilibrate for 1.5 min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Mass Spectrometer | |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| IonSpray Voltage | -4500 V |

| Source Temperature | 550°C |

| Nebulizer Gas (Gas 1) | 50 psi |

| Heater Gas (Gas 2) | 50 psi |

| Curtain Gas | 35 psi |

| Collision Gas | Nitrogen |

Table 2: MRM Transitions and Compound-Dependent Parameters

| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Declustering Potential (DP) (V) | Collision Energy (CE) (eV) |

| VPA-G | 319.2 | 143.1 | -55 | -20 |

| VPA-G-d6 (IS) | 325.2 | 149.1 | -55 | -20 |

Method Validation

The developed method was rigorously validated following the principles outlined in the ICH M10 Bioanalytical Method Validation Guideline.[3]

Table 3: Summary of Method Validation Results

| Validation Parameter | Acceptance Criteria (EMA/FDA) | Result |

| Selectivity | No significant interference at the retention times of the analyte and IS in 6 blank sources. | Passed. No interfering peaks were observed. |

| Linearity & Range | r² ≥ 0.99; Back-calculated concentrations ±15% of nominal (±20% at LLOQ). | Linear over 0.1–50 µg/mL; r² > 0.995; Deviations were within acceptable limits. |

| Intra-day Precision (CV%) | ≤15% (≤20% at LLOQ) | ≤8.5% |

| Intra-day Accuracy (%) | Within ±15% of nominal (±20% at LLOQ) | 93.2% to 106.4% |

| Inter-day Precision (CV%) | ≤15% (≤20% at LLOQ) | ≤10.2% |

| Inter-day Accuracy (%) | Within ±15% of nominal (±20% at LLOQ) | 95.1% to 104.8% |

| Matrix Effect | IS-normalized matrix factor CV ≤15% across 6 lots of plasma. | Passed. CV was 7.8%. |

| Recovery | Consistent and reproducible. | Mean extraction recovery was >90% for both analyte and IS. |

| Stability | ||